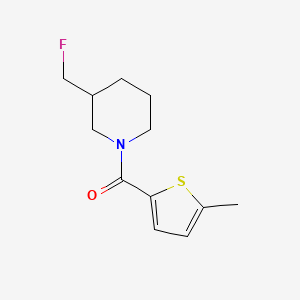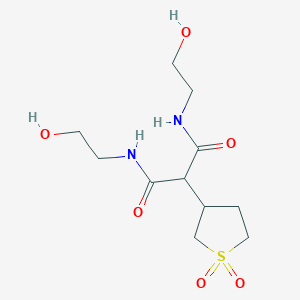![molecular formula C11H15NO2 B15112870 2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine](/img/structure/B15112870.png)
2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an oxolan-3-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methyl-3-hydroxypyridine and oxirane (ethylene oxide).
Reaction Conditions: The hydroxyl group of 2-methyl-3-hydroxypyridine is first converted to a suitable leaving group, such as a tosylate, using tosyl chloride and a base like pyridine.
Nucleophilic Substitution: The tosylate is then reacted with oxirane under basic conditions to form the oxolan-3-ylmethoxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the pyridine ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonylated pyridine derivatives.
Scientific Research Applications
2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolan-3-ylmethoxy group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
3-(Oxolan-3-ylmethoxy)pyridine: Lacks the methyl group at the 2-position.
2-Methyl-3-[(oxolan-3-yl)methoxy]quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-Methyl-3-[(oxolan-3-yl)methoxy]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl group and the oxolan-3-ylmethoxy group provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methyl-3-(oxolan-3-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H15NO2/c1-9-11(3-2-5-12-9)14-8-10-4-6-13-7-10/h2-3,5,10H,4,6-8H2,1H3 |
InChI Key |
UFNJHLLPBSTKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B15112793.png)
![2-[5-(Oxolane-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B15112796.png)
![5-Bromo-2-{[1-(oxetan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15112816.png)


![N-[2-methoxy-4-(methylsulfanyl)butyl]cyclopentanecarboxamide](/img/structure/B15112831.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15112839.png)

![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B15112851.png)
![1-(3-chloro-4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15112857.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-methoxybenzyl)methanamine](/img/structure/B15112888.png)
![2-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15112901.png)
![2-(methylsulfanyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}pyridine-3-carboxamide](/img/structure/B15112914.png)
